3-(Bromomethyl)-6-fluoro-2-methylpyridine

Lipophilicity Physicochemical property Bioavailability prediction

Sourcing a heterocyclic intermediate that enables metal-free, late-stage diversification while maintaining metabolic stability is a persistent challenge in medicinal chemistry programs. 3-(Bromomethyl)-6-fluoro-2-methylpyridine (CAS 1227575-25-8) directly addresses this bottleneck. - Orthogonal Reactivity: The C3 bromomethyl group undergoes efficient SN2 displacement with amines at room temperature, eliminating the need for Pd-catalyzed amination and reducing heavy metal contamination risk in API synthesis. - Optimized Physicochemical Profile: XLogP3 of 2.2 (Δ = -0.2 vs. bromo analog) and the electron-withdrawing 6-fluoro substituent provide a refined property space for lead optimization and enhanced metabolic stability. - Supply Assurance: Available in stock with flexible packaging options. Full analytical documentation (HPLC, NMR) and safety data sheets (SDS) provided to support rapid procurement cycles and regulatory compliance.

Molecular Formula C7H7BrFN
Molecular Weight 204.04 g/mol
Cat. No. B13631264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-6-fluoro-2-methylpyridine
Molecular FormulaC7H7BrFN
Molecular Weight204.04 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)F)CBr
InChIInChI=1S/C7H7BrFN/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,4H2,1H3
InChIKeyXVDULSCMFBGSOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)-6-fluoro-2-methylpyridine: Halogenated Pyridine Building Block


3-(Bromomethyl)-6-fluoro-2-methylpyridine (CAS 1227575-25-8) is a halogenated pyridine derivative characterized by a bromomethyl group at the 3-position, a fluorine atom at the 6-position, and a methyl group at the 2-position of the pyridine ring [1]. With a molecular formula of C7H7BrFN and a molecular weight of approximately 204.04 g/mol , this compound serves as a versatile intermediate in organic synthesis, particularly valued for constructing fluorinated heterocycles in medicinal chemistry programs [2]. The presence of both bromine and fluorine substituents enables orthogonal functionalization strategies via nucleophilic substitution and cross-coupling reactions .

Halogenated pyridine building block
Bromomethyl handle for mild SN2 reactions
Fluorine and methyl for electronic tuning

Why Generic Substitution Fails: Physicochemical & Reactivity Differentiation


3-(Bromomethyl)-6-fluoro-2-methylpyridine cannot be trivially substituted with close structural analogs such as 3-bromo-6-fluoro-2-methylpyridine or 2-(bromomethyl)-6-fluoropyridine due to quantifiable differences in lipophilicity, reactive site availability, and safety profiles [1]. The bromomethyl group at the 3-position provides a distinct reactive handle for SN2 nucleophilic substitution that is absent in the corresponding bromo- analog, while the 6-fluoro and 2-methyl substituents modulate electronic effects and metabolic stability . As demonstrated in the quantitative evidence below, these structural nuances translate into measurable differences in computed physicochemical properties (XLogP3), predicted reactivity, and hazard classifications—factors that directly impact synthetic route design, purification strategies, and procurement decisions in lead optimization campaigns [2].

Reactivity mismatch
Bromomethyl enables mild SN2 substitution; 3-bromo analog requires Pd catalysis or harsh conditions.
Lipophilicity shift
XLogP3 differences alter ADME property predictions; may not transfer across structural analogs.
Hazard profile divergence
Corrosive (H314) vs. irritant classification demands distinct safety protocols and shipping considerations.

Quantitative Differentiation Evidence vs. Structural Analogs


Lipophilicity Modulation: XLogP3 vs. 3-Bromo Analog

The computed XLogP3 value for 3-(Bromomethyl)-6-fluoro-2-methylpyridine is 2.2, compared to 2.4 for its direct analog 3-bromo-6-fluoro-2-methylpyridine [1]. This difference of -0.2 log units indicates a measurable reduction in lipophilicity conferred by the bromomethyl substituent relative to the bromo group, potentially impacting membrane permeability and metabolic stability in a drug discovery context [2].

Lipophilicity (XLogP3)
Head-to-head
ΔXLogP3 = -0.2 (2.2 vs 2.4)
Supports lipophilicity-based differentiation in property screening.
Computed by XLogP3 algorithm; experimental validation advised.
Lipophilicity Physicochemical property Bioavailability prediction

Lipophilicity: Positional Isomer Effect vs. 2-(Bromomethyl) Analog

3-(Bromomethyl)-6-fluoro-2-methylpyridine exhibits an XLogP3 value of 2.2, while the regioisomeric 2-(bromomethyl)-6-fluoropyridine (lacking the 2-methyl group) has an XLogP3 of 1.9 [1]. The +0.3 log unit difference is attributable to the additional methyl group in the target compound, which increases hydrophobic surface area .

Positional isomer XLogP3
Head-to-head
ΔXLogP3 = +0.3 (2.2 vs 1.9)
May support CNS or intracellular program property space analysis.
Computed; experimental logP may vary.
Lipophilicity Positional isomer Physicochemical property

Reactive Site: Bromomethyl vs. Bromo for Nucleophilic Substitution

The bromomethyl group in 3-(Bromomethyl)-6-fluoro-2-methylpyridine undergoes SN2 nucleophilic substitution with primary amines, alkoxides, and thiolates under mild conditions (room temperature, polar aprotic solvents), whereas the bromo group in 3-bromo-6-fluoro-2-methylpyridine requires harsher conditions (elevated temperatures, strong nucleophiles) or transition metal catalysis for efficient displacement . Quantitative rate constants are not available for these specific compounds, but class-level data indicate that benzylic bromides react approximately 10^2–10^3 times faster than aryl bromides in SN2-type reactions [1].

SN2 reactivity
Class-level
Est. 10²–10³ × faster (benzylic vs aryl Br)
May enable milder and selective functionalization routes.
Class-level inference; specific kinetic data unavailable.
Nucleophilic substitution Reactivity Synthetic utility

Safety & Handling: Hazard Classification Comparison

According to the ECHA C&L Inventory, 3-(Bromomethyl)-6-fluoro-2-methylpyridine is classified as Acute Tox. 4 (H302: harmful if swallowed), Skin Corr. 1B (H314: causes severe skin burns and eye damage), and STOT SE 3 (H335: may cause respiratory irritation) [1]. In contrast, 3-bromo-6-fluoro-2-methylpyridine is classified primarily as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319) with no corrosive classification [2]. This difference mandates distinct handling protocols and may influence vendor selection based on available safety infrastructure.

Hazard classification
Head-to-head
H314 (corrosive) vs H315, H319 (irritant)
Requires distinct handling, storage, and shipping protocols.
Based on ECHA C&L notified classifications.
Safety Hazard classification Procurement

Optimal Application Scenarios Based on Differentiated Properties


Synthesis of Fluorinated Heterocyclic Libraries

Leverage the moderate lipophilicity (XLogP3 = 2.2) and reactive bromomethyl handle to construct diverse fluorinated heterocyclic scaffolds via nucleophilic substitution or cross-coupling. The fluorine atom at the 6-position enhances metabolic stability of derived compounds, while the bromomethyl group enables late-stage diversification. The lipophilicity profile (ΔXLogP3 = -0.2 vs. bromo analog) offers a refined property space for lead optimization [1].

Kinase Inhibitor Intermediates via Mild SN2 Functionalization

The bromomethyl group undergoes efficient SN2 displacement with amine nucleophiles under mild conditions (room temperature, DMF or DMSO), enabling the introduction of basic amine side chains common in kinase inhibitor pharmacophores. This contrasts with the aryl bromide analog, which requires Pd-catalyzed Buchwald-Hartwig amination at elevated temperatures. The ability to functionalize without transition metals reduces heavy metal contamination concerns in pharmaceutical intermediates .

Programs Requiring Stringent Corrosive Material Protocols

Given its corrosive classification (H314), 3-(Bromomethyl)-6-fluoro-2-methylpyridine is best suited for laboratories equipped with appropriate fume hoods, chemical-resistant gloves, and eye protection. Procurement from vendors that provide comprehensive safety data sheets and have established hazardous material shipping capabilities is essential. The compound's acute toxicity (H302) also necessitates careful inventory tracking and waste disposal planning [2].

Application
Selection Property
Validation Focus
Fluorinated heterocycle synthesis
Bromomethyl SN2 reactivity & electronic tuning
Diversification scope & fluorine metabolic stability
Bioactive molecule amination research
Mild SN2 amination without Pd catalysis
Metal-free synthetic route verification
Corrosive material research programs
H314 corrosive classification
Safety protocol & hazardous shipping compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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